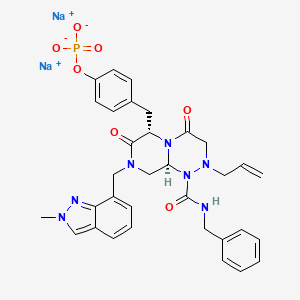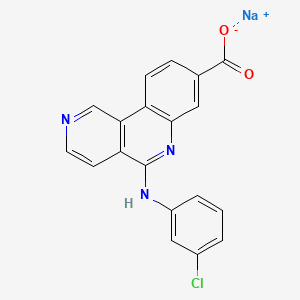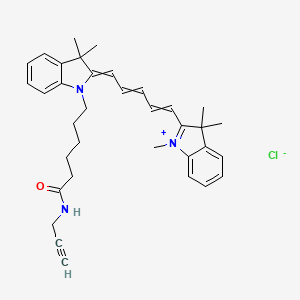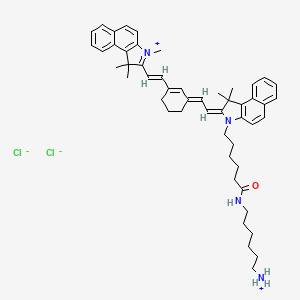
Dactylocycline E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dactylocycline E is a novel tetracycline derivative produced by Dactylosporangium SP . It is part of a mixture of tetracycline derivatives produced during the fermentation of Dactylosporangium sp .
Synthesis Analysis
The biosynthetic pathways of natural tetracyclines, including Dactylocycline E, have been investigated using genetic, biochemical, and protein structure-based analysis . The biosynthesis involves a complex glycosylation process .Applications De Recherche Scientifique
1. Antibiotic Properties and Microbial Resistance
Dactylocycline E, as part of the dactylocyclines group, has been studied for its antibiotic properties. Specifically, its action against tetracycline-resistant microorganisms highlights its potential in addressing antibiotic resistance challenges. The discovery of Dactylocyclines, including Dactylocycline E, by a Dactylosporangium sp., indicated their efficacy against both tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. This discovery represents a significant advancement in the fight against microbial resistance to conventional antibiotics (Wells et al., 1992).
2. Structural and Chemical Properties
The structural elucidation of dactylocyclines, including Dactylocycline E, has been a critical area of research. These studies have revealed the absolute stereochemistry and unique configurations at specific carbon atoms in their structures. Such detailed understanding of their chemical structure is essential for exploring their potential applications in various scientific and medical fields (Devasthale et al., 1992).
3. Activity Against Tetracycline-Resistant Organisms
Research has shown that dactylocyclines, including Dactylocycline E, demonstrate activity against certain tetracycline-resistant organisms. This activity is particularly important in the context of increasing antibiotic resistance, offering a potential new avenue for treating infections that are resistant to traditional tetracycline antibiotics (Tymiak et al., 1992).
Propriétés
Numéro CAS |
146064-01-9 |
|---|---|
Formule moléculaire |
C31H36ClN2O13 |
Poids moléculaire |
680.08 |
Nom IUPAC |
2-Naphthacenecarboxamide, 7-chloro-6-(((2,6-dideoxy-3-C-methyl-4-O-methyl-alpha-L-arabino-hexopyranosyl)oxy)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo)-, (4R-(4alpha,4aalpha,5aalpha,6alpha,12aalpha))- |
InChI |
InChI=1S/C31H36ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8-9,11,15,26,35,37-38,41-43H,10H2,1-7H3,(H2,33,40)/t11-,15-,26+,28-,29+,31-/m0/s1 |
Clé InChI |
QNFHGZFZHJTYNM-DVNKZLFUSA-N |
SMILES |
O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dactylocycline E; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)

![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)


![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)
